

# Physicochemical properties of 7-Chloro-4-nitroquinoline

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## Compound of Interest

Compound Name: 7-Chloro-4-nitroquinoline

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An In-Depth Technical Guide to the Physicochemical Properties of **7-Chloro-4-nitroquinoline**

## Authored by a Senior Application Scientist

## Foreword: Unveiling the Potential of a Versatile Quinoline Scaffold

In the landscape of modern medicinal chemistry, the quinoline moiety stands as a "privileged scaffold," a testament to its recurring presence in a multitude of therapeutic agents. Within this esteemed class of heterocycles, **7-Chloro-4-nitroquinoline** emerges as a compound of significant interest. Its strategic substitution pattern—a deactivating, electron-withdrawing nitro group at the 4-position and a halogen at the 7-position—creates a unique electronic profile that renders it a highly versatile intermediate for the synthesis of novel drug candidates. This guide provides an in-depth exploration of the physicochemical properties, synthesis, spectroscopic characterization, and chemical reactivity of **7-Chloro-4-nitroquinoline**, offering field-proven insights for researchers, scientists, and drug development professionals. Our narrative will delve into the causality behind experimental choices, ensuring that the presented protocols are not merely a set of instructions, but a self-validating system for reproducible success.

## Molecular Architecture and Physicochemical Profile

The foundational step in harnessing the potential of any chemical entity is a thorough understanding of its intrinsic properties. The molecular structure of **7-Chloro-4-nitroquinoline**,

with its distinct arrangement of functional groups, dictates its solubility, reactivity, and potential for biological interactions.

## Core Structural Features

The molecule consists of a quinoline bicyclic system, where a benzene ring is fused to a pyridine ring. The key substituents are a chlorine atom at position 7 of the benzene ring and a nitro group at position 4 of the pyridine ring. This substitution pattern significantly influences the electron density distribution across the aromatic system, making the 4-position susceptible to nucleophilic attack and influencing the reactivity of the entire scaffold.

## Tabulated Physicochemical Properties

The following table summarizes the key computed physicochemical properties of **7-Chloro-4-nitroquinoline**, providing a quantitative basis for its behavior in various experimental settings.

[1]

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>5</sub> ClN <sub>2</sub> O <sub>2</sub>	PubChem[1]
Molecular Weight	208.60 g/mol	PubChem[1]
XLogP3	2.8	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	0	PubChem[1]
Exact Mass	208.0039551 Da	PubChem[1]
Topological Polar Surface Area	58.7 Å <sup>2</sup>	PubChem[1]

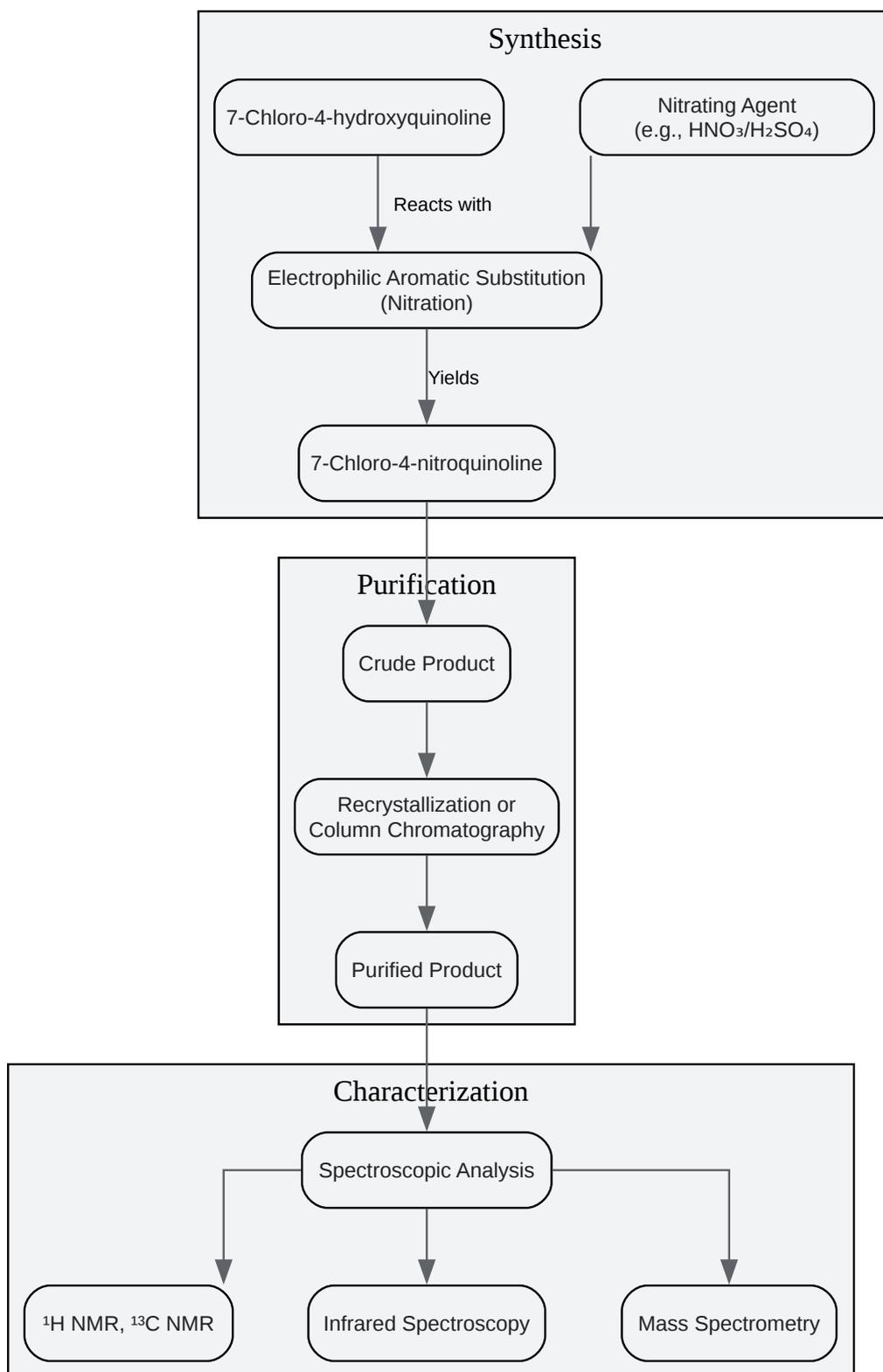
## Synthesis and Mechanistic Rationale

The synthesis of **7-Chloro-4-nitroquinoline** can be approached from commercially available precursors. A logical and efficient pathway involves the nitration of 7-chloro-4-hydroxyquinoline.

This approach is predicated on the principle of electrophilic aromatic substitution, where the hydroxyl group acts as an activating group, directing the incoming electrophile.

## Synthetic Workflow Overview

The following diagram outlines the proposed synthetic workflow, from the starting material to the final product and its subsequent characterization.



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Caption: Synthetic and Characterization Workflow for **7-Chloro-4-nitroquinoline**.

## Detailed Synthetic Protocol

Objective: To synthesize **7-Chloro-4-nitroquinoline** via the nitration of 7-chloro-4-hydroxyquinoline.

Materials:

- 7-chloro-4-hydroxyquinoline
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Concentrated Nitric Acid ( $\text{HNO}_3$ )
- Crushed Ice
- Saturated Sodium Bicarbonate Solution ( $\text{NaHCO}_3$ )
- Deionized Water
- Ethanol (for recrystallization)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, cautiously add 7-chloro-4-hydroxyquinoline to a pre-cooled solution of concentrated sulfuric acid. Stir until complete dissolution. Maintain the temperature between 0-5 °C. The low temperature is critical to control the exothermic reaction and minimize the formation of side products.[2]
- **Addition of Nitrating Agent:** Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture. The slow, controlled addition is crucial to prevent localized overheating and ensure regioselectivity.[2]
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at a low temperature for a specified period. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

- **Work-up:** Carefully pour the reaction mixture onto crushed ice. This will quench the reaction and precipitate the crude product.
- **Neutralization and Isolation:** Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the product fully precipitates.[3] Filter the precipitate using a Buchner funnel, wash thoroughly with cold deionized water to remove any residual acid and inorganic salts, and dry under vacuum.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure **7-Chloro-4-nitroquinoline**.[3]

## Spectroscopic Characterization: A Structural Confirmation Toolkit

The unambiguous identification of the synthesized **7-Chloro-4-nitroquinoline** relies on a suite of spectroscopic techniques. The following sections provide an expert analysis of the expected spectral data, grounded in the principles of spectroscopy and comparison with structurally related molecules.[3][4]

### <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

**Sample Preparation:** Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a 5 mm NMR tube.[3]

Predicted <sup>1</sup>H NMR Spectral Data:

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	8.8 - 9.0	d	~5
H-3	7.6 - 7.8	d	~5
H-5	8.2 - 8.4	d	~9
H-6	7.7 - 7.9	dd	~9, ~2
H-8	8.1 - 8.3	d	~2

Predicted  $^{13}\text{C}$  NMR Spectral Data:

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C-2	150 - 152
C-3	123 - 125
C-4	148 - 150
C-4a	128 - 130
C-5	129 - 131
C-6	126 - 128
C-7	137 - 139
C-8	120 - 122
C-8a	145 - 147

## Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.[3]

Predicted IR Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration
3100 - 3000	Aromatic C-H	Stretch
1600 - 1450	C=C and C=N	Aromatic Ring Stretch
1550 - 1500	N-O	Asymmetric Stretch (NO <sub>2</sub> )
1350 - 1300	N-O	Symmetric Stretch (NO <sub>2</sub> )
850 - 750	C-Cl	Stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Molecular Ion Peak (M<sup>+</sup>): The mass spectrum should show a prominent molecular ion peak corresponding to the exact mass of **7-Chloro-4-nitroquinoline** (208.0040 g/mol ). The isotopic pattern of chlorine (<sup>35</sup>Cl and <sup>37</sup>Cl in an approximate 3:1 ratio) should be observable in the molecular ion peak cluster (M<sup>+</sup> and M+2 peaks).

## Chemical Reactivity and Derivatization Pathways

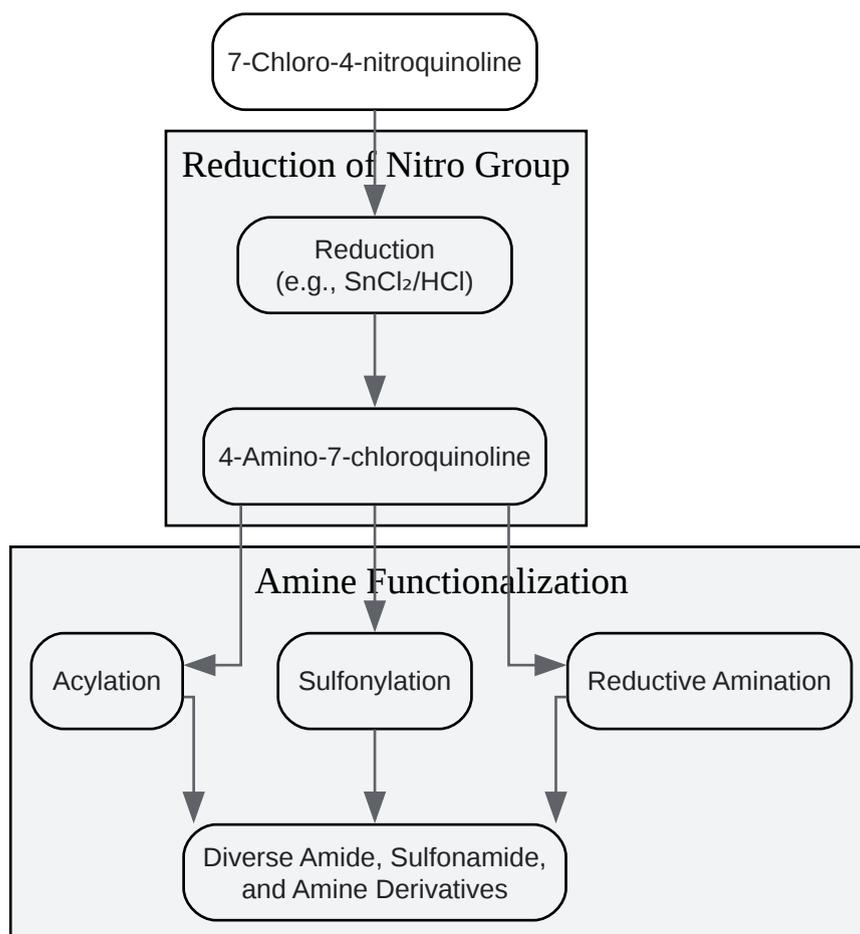
The synthetic utility of **7-Chloro-4-nitroquinoline** lies in its potential for a variety of chemical transformations, making it a valuable building block for creating libraries of novel compounds.

### Key Reactive Sites

- **The Nitro Group:** The nitro group at the 4-position can be readily reduced to an amino group, which can then be further functionalized. This transformation is a gateway to a wide range of derivatives with potential biological activity.<sup>[5]</sup>
- **The Quinoline Ring:** The electron-deficient nature of the quinoline ring, further enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution, particularly at the 4-position if the nitro group is first converted to a better leaving group.

## Potential Derivatization Reactions

The following diagram illustrates some of the key potential derivatization pathways for **7-Chloro-4-nitroquinoline**.



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Caption: Potential Derivatization Pathways for **7-Chloro-4-nitroquinoline**.

## Applications in Medicinal Chemistry

The 7-chloroquinoline scaffold is a cornerstone in the development of various therapeutic agents. Derivatives of this core structure have demonstrated a broad spectrum of biological activities.

- **Anticancer Activity:** Numerous 7-chloroquinoline derivatives have been investigated for their potential as anticancer agents.<sup>[6][7]</sup> They have been shown to exhibit cytotoxic activity

against a range of cancer cell lines.[6]

- Antimalarial Activity: The 7-chloroquinoline core is famously present in the antimalarial drug chloroquine. The development of new derivatives continues to be an active area of research to combat drug-resistant strains of malaria.[8][9]
- Antifungal and Antibacterial Activity: Research has also explored the potential of 7-chloroquinoline derivatives as antifungal and antibacterial agents.[9]

The synthesis of **7-Chloro-4-nitroquinoline** provides a crucial starting point for accessing novel analogs with potentially enhanced or novel biological activities in these and other therapeutic areas.

## Safety and Handling

As a responsible scientist, adherence to strict safety protocols is paramount. While specific toxicity data for **7-Chloro-4-nitroquinoline** is not readily available, a cautious approach should be adopted based on data from structurally similar compounds.

## Hazard Identification

Based on related quinoline derivatives, **7-Chloro-4-nitroquinoline** should be handled as a potentially hazardous substance. Related compounds are known to cause skin and eye irritation and may be harmful if swallowed or inhaled.[10][11][12][13]

## Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]
- Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[14]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13][14]
- Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

## Conclusion

**7-Chloro-4-nitroquinoline** represents a strategically important molecule for chemical synthesis and drug discovery. Its well-defined physicochemical properties, accessible synthetic route, and versatile reactivity make it an ideal scaffold for the development of novel compounds with therapeutic potential. This guide has provided a comprehensive overview, from its fundamental properties to its practical applications, with the aim of empowering researchers to confidently and safely utilize this valuable chemical intermediate in their scientific endeavors. The detailed protocols and mechanistic insights are intended to serve as a robust foundation for further innovation in the field of medicinal chemistry.

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